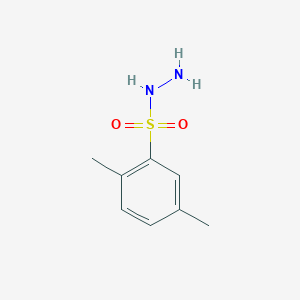

2,5-Dimethylbenzenesulfonohydrazide

説明

The compound 2,5-Dimethylbenzenesulfonohydrazide is a derivative of benzenesulfonohydrazide with methyl groups at the 2 and 5 positions on the benzene ring. While the provided abstracts do not directly discuss 2,5-Dimethylbenzenesulfonohydrazide, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,5-Dimethylbenzenesulfonohydrazide.

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, as seen in the creation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used to synthesize 2,5-Dimethylbenzenesulfonohydrazide, starting from an appropriately substituted benzenesulfonamide and reacting it with a reagent that introduces the hydrazide functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray single crystal diffraction, revealing details such as space group, lattice parameters, and hydrogen bonding patterns . These structural analyses provide a foundation for understanding how the introduction of methyl groups and the hydrazide functional group could affect the molecular structure of 2,5-Dimethylbenzenesulfonohydrazide, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The abstracts describe the site-selective oxidation of phenols catalyzed by a dimethyl iodoxybenzenesulfonic acid derivative , and the cyclodesulfurization of thiosemicarbazides . These reactions demonstrate the reactivity of the sulfonyl and adjacent groups in related compounds. For 2,5-Dimethylbenzenesulfonohydrazide, similar reactivity could be expected, with the potential for site-selective reactions due to the presence of the sulfonyl and hydrazide groups.

Physical and Chemical Properties Analysis

The physical properties of the compounds in the abstracts are not directly discussed, but the molecular structure analysis suggests that 2,5-Dimethylbenzenesulfonohydrazide would likely exhibit solid-state properties influenced by its molecular crystal structure, such as melting point and solubility . The chemical properties, such as reactivity in substitution reactions and the ability to form hydrogen bonds, can be inferred from the kinetic investigations and structural data provided . The steric hindrance introduced by the methyl groups could also affect the compound's reactivity and interaction with other molecules.

科学的研究の応用

Calcium Ion Capturing

2,5-Dimethylbenzenesulfonohydrazide derivatives, such as DMPSBSH and DMPSMBSH, have been synthesized and characterized for use in detecting calcium ions. These derivatives were used to create a probe for the detection of calcium ions in natural samples, showcasing sensitivity and selectivity in the process (Hussain, Asiri, & Rahman, 2020).

Computational Chemistry Studies

Research involving the compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, derived from 2,5-dimethyl-4-nitroaniline, has contributed to understanding the structural and electronic properties of such molecules. Computational modeling and experimental data comparisons have been performed, providing insights into molecular interactions and properties (Murthy et al., 2018).

Asymmetric Synthesis in Organometallic Chemistry

Organopalladium complexes containing 2,5-dimethylbenzene have been used in the asymmetric hydrophosphination of allenes. This research is significant in the field of organometallic chemistry, contributing to the development of methods for the creation of chiral compounds (Huang et al., 2010).

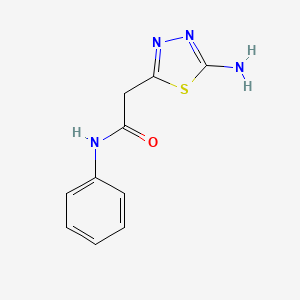

Green Chemistry and Anticancer Activity

Derivatives of 2,5-dimethylbenzenesulfonohydrazide have been synthesized under green chemistry conditions and tested for their anticancer activity. This highlights the potential of these compounds in medicinal chemistry and their role in developing new therapeutic agents (Gomha et al., 2020).

Corrosion Inhibition in Materials Science

Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors. This research is particularly relevant in materials science, where the prevention of metal corrosion is a critical challenge (Ichchou et al., 2019).

Safety And Hazards

The safety information for 2,5-Dimethylbenzenesulfonohydrazide indicates that it is a dangerous substance. The hazard statements include H228, which means it’s flammable, and H301, which means it’s toxic if swallowed . Precautionary measures include avoiding ignition sources (P210), using explosion-proof electrical equipment (P240), using non-sparking tools (P241), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), wearing protective gloves and eye protection (P280), and in case of ingestion, immediately calling a poison center or doctor (P301+P310) .

特性

IUPAC Name |

2,5-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(2)8(5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRSHTGBDVFDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366429 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzenesulfonohydrazide | |

CAS RN |

38045-54-4 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)